molecular formula C23H27N3O3 B2956402 4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899984-01-1

4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2956402
CAS No.: 899984-01-1
M. Wt: 393.487
InChI Key: AZTHIOAKVRRTLW-UHFFFAOYSA-N
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Description

4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spirocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. Key structural attributes include:

  • Spiro junction: The spiro configuration at the 5-position of the oxazine ring and the 4'-position of the piperidine creates a rigid three-dimensional framework .
  • Substituents: A 1'-ethyl group on the piperidine ring. A 7-methoxy group on the benzo[e]pyrazolooxazine moiety. A 4-hydroxyphenyl (phenol) group at the 2-position of the pyrazole ring. Its synthesis likely involves multi-step alkylation and cyclization reactions, as inferred from related compounds .

Properties

IUPAC Name

4-(1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-3-25-13-11-23(12-14-25)26-20(18-5-4-6-21(28-2)22(18)29-23)15-19(24-26)16-7-9-17(27)10-8-16/h4-10,20,27H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTHIOAKVRRTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a member of the spiro-oxindole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H26N2O2\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This structure features a complex arrangement that contributes to its biological efficacy.

Pharmacological Properties

The biological activities of this compound have been investigated through various studies. Key findings include:

  • Antimicrobial Activity : Research indicates that derivatives of spiro-oxindoles exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound against different cancer types remains to be fully elucidated but shows promise in preliminary studies .
  • Anti-inflammatory Effects : Studies have suggested that spiro-oxindoles can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that affect cell growth and survival.
  • Induction of Oxidative Stress : Some studies suggest that spiro compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluating a series of isatin derivatives found that compounds similar to the target compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy .
  • Cytotoxicity against Cancer Cells : In vitro studies demonstrated that spiro-oxindole derivatives could inhibit the growth of various cancer cell lines. For instance, one study reported a 70% reduction in cell viability in breast cancer cells treated with a related compound at specific concentrations .

Comparison with Similar Compounds

Key Observations :

  • Oxygenated Substituents : Ethoxy (CAS 899727-86-7) and methoxy groups influence electronic properties and metabolic stability. Acetylation of the piperidine nitrogen (e.g., in CAS 899727-41-4) may reduce basicity, affecting receptor interactions .
  • Aryl Substituents : Fluorine and methyl groups (RN 491615-74-8) enhance steric and electronic effects, while bulky alkoxy groups (RN 383901-59-5) may hinder target binding .

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